

Introduction: The Structural Significance of 1-butyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: *1-Butyl-4-iodo-1H-pyrazole*

Cat. No.: *B1523673*

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1-butyl-4-iodo-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities^{[1][2]}. The specific substitution pattern of this molecule—a butyl group at the N1 position and an iodine atom at the C4 position—renders it a highly versatile intermediate for synthetic transformations. The butyl group modulates lipophilicity and solubility, while the iodo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures^{[3][4]}.

Given its role as a precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise insights into the molecule's electronic environment, connectivity, and stereochemistry. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of **1-butyl-4-iodo-1H-pyrazole**, moving from theoretical prediction to advanced 2D structural elucidation.

Part 1: Theoretical NMR Prediction - A Framework for Analysis

Before any experiment, a robust theoretical framework is essential. By analyzing the molecular structure, we can predict the expected ^1H and ^{13}C NMR spectra. This predictive step is crucial as it transforms the analysis from a simple data collection exercise into a hypothesis-driven verification process.

Molecular Structure and Atom Numbering

To ensure clarity, we will use the standard IUPAC numbering for the pyrazole ring and alphabetical notation for the butyl chain.

Caption: Numbering scheme for **1-butyl-4-iodo-1H-pyrazole**.

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the butyl chain protons.

- Pyrazole Protons (H3 and H5): The pyrazole ring features two aromatic protons. Due to the substitution at the N1 and C4 positions, there are no adjacent protons to couple with. Therefore, both H3 and H5 are expected to appear as sharp singlets.
 - H5: This proton is adjacent to the N1-butyl group. It is generally observed slightly downfield compared to H3.
 - H3: This proton is adjacent to the second nitrogen (N2).
- Butyl Chain Protons (H α , H β , H γ , H δ): The four sets of protons on the butyl chain will exhibit predictable splitting patterns due to vicinal (three-bond) coupling (³JHH)[7][8].
 - H α (-CH₂-): These protons are directly attached to the pyrazole nitrogen (N1). This proximity to the electronegative heteroaromatic ring will cause the most significant downfield shift among the butyl protons. They will be split by the two H β protons, appearing as a triplet.
 - H β (-CH₂-): These protons are coupled to both H α (2 protons) and H γ (2 protons). According to the n+1 rule, they are expected to appear as a multiplet, likely a sextet or pentet.

- H_γ (- CH_2 -): Similarly, these protons are coupled to H_β (2 protons) and H_δ (3 protons), also resulting in a multiplet, likely a sextet.
- H_δ (- CH_3): This terminal methyl group is coupled to the two H_γ protons and will appear as a distinct triplet, being the most upfield signal in the spectrum.

^{13}C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals: three for the pyrazole ring carbons and four for the butyl chain carbons.

- Pyrazole Carbons (C3, C4, C5):
 - C4: The most characteristic signal is that of the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon resonance is shifted significantly upfield compared to an unsubstituted C4 carbon. Its chemical shift is a key diagnostic marker.
 - C3 and C5: These carbons will resonate in the typical aromatic region for pyrazoles. Their exact shifts are influenced by the N-butyl substituent[9].
- Butyl Chain Carbons (C α , C β , C γ , C δ):
 - C α : Directly attached to the nitrogen, this will be the most downfield of the aliphatic carbons.
 - C β , C γ , C δ : The chemical shifts will progressively decrease (move upfield) as the distance from the electronegative pyrazole ring increases[10].

Part 2: Experimental Protocol - A Self-Validating Workflow

This section details a robust protocol for acquiring high-quality NMR data. The causality behind each step is explained to ensure scientific integrity.

Step 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation. A homogenous solution free of particulate matter is critical for achieving sharp lines and high

resolution[11].

Methodology:

- Mass Measurement: Accurately weigh 5-10 mg of **1-butyl-4-iodo-1H-pyrazole**.
 - Causality: This concentration range provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers without promoting intermolecular aggregation that could broaden signals[12].
- Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality: Deuterated solvents are essential to prevent the large proton signal of the solvent from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability over long experiments[13][14]. CDCl₃ is a common choice for its volatility and ability to dissolve many organic compounds.
- Dissolution & Transfer: Prepare the solution in a small, clean vial. Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette, potentially with a small cotton plug to filter any particulates.
 - Causality: Preparing the sample in a secondary vial and filtering upon transfer prevents any solid impurities from entering the NMR tube, which would disrupt the magnetic field homogeneity and degrade spectral resolution[15]. The sample height should be optimal for the spectrometer's probe, typically around 4-5 cm[14].
- Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal reference (0 ppm). However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
 - Causality: A consistent chemical shift reference is vital for comparing spectra. Using the residual solvent peak is often preferred for convenience and to avoid adding a potentially reactive substance to the sample[12].

Step 2: Data Acquisition

The following workflow outlines the acquisition of a standard set of 1D and 2D NMR experiments for complete structural elucidation.

Caption: Standard NMR workflow for structural elucidation.

Methodology:

- ^1H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of unique protons, their chemical shifts, splitting patterns, and integration (proton count).
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH , CH_2 , and CH_3 groups.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to[16][17].
 - Causality: This is the most reliable method for unambiguously assigning each proton to its corresponding carbon. It provides direct ^1JCH connectivity information, confirming, for example, which proton signal at ~ 4 ppm corresponds to the $\text{C}\alpha$ carbon of the butyl chain.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (^2JCH and ^3JCH)[18][19].
 - Causality: HMBC is the cornerstone of structural confirmation. It reveals the molecular skeleton's connectivity. For **1-butyl-4-iodo-1H-pyrazole**, a key correlation would be from the $\text{H}\alpha$ protons of the butyl chain to the C5 and C3 carbons of the pyrazole ring, definitively proving the point of attachment.

Part 3: Data Analysis and Structural Verification

Expected Data Summary

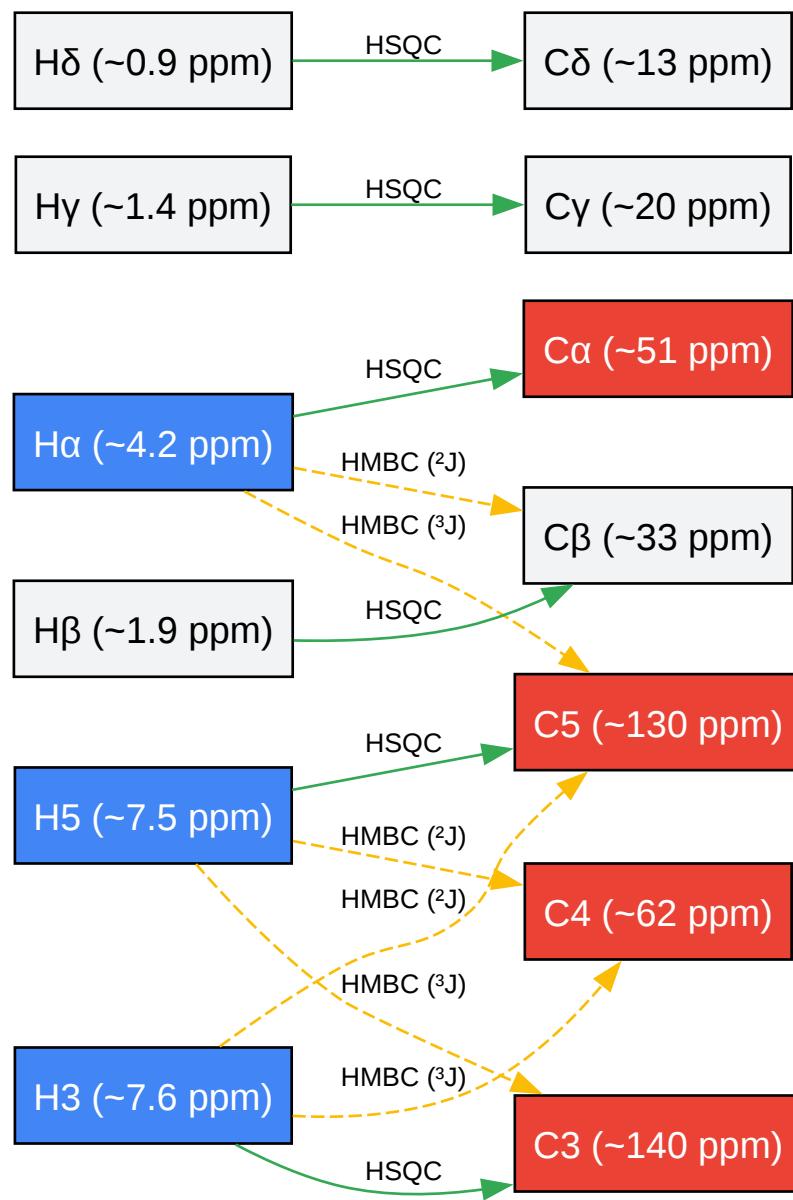
The following table summarizes the predicted NMR data for **1-butyl-4-iodo-1H-pyrazole** in CDCl_3 . Actual values may vary slightly based on concentration and spectrometer frequency.

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
δ (ppm)	Multiplicity	
H3 / C3	~7.5 - 7.7	s
H5 / C5	~7.4 - 7.6	s
C4-I	-	-
H α / C α	~4.1 - 4.3	t
H β / C β	~1.8 - 2.0	m
H γ / C γ	~1.3 - 1.5	m
H δ / C δ	~0.9 - 1.0	t

s = singlet, t = triplet, m = multiplet

Interpreting 2D Correlation Data

The final step is to integrate the 1D and 2D data to build a complete, self-validated structural picture.

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Caption: Key 2D NMR correlations for structure verification.

- HSQC Analysis: Each proton signal will show a single cross-peak to a carbon signal, confirming the direct H-C attachments outlined in the table above.
- HMBC Analysis: The crucial connectivities are revealed:
 - The H_α protons will show cross-peaks to C_β, C₅, and potentially C₃. The correlation to C₅ is definitive proof of the N1-alkylation site.

- The H5 proton will show correlations to C4 and C3, confirming its position on the ring.
- The H3 proton will show correlations to C5 and C4, likewise confirming its position.
- Within the butyl chain, protons will show correlations to carbons two and three bonds away, confirming the linear alkyl structure (e.g., H δ correlates to C γ and C β).

By systematically applying this workflow, from theoretical prediction through advanced 2D NMR analysis, a researcher can achieve an unambiguous and robust structural confirmation of **1-butyl-4-iodo-1H-pyrazole**, ensuring the integrity of subsequent research and development activities.

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